SPR Binding Affinity and Ligand Efficiency Differentiation vs. Classical Oxamate Inhibitor
LDHA Inhibitor, 16 demonstrates measurable but weak direct binding to rat LDHA by surface plasmon resonance (SPR, Kd = 500,000 nM), which translates into a ligand efficiency (LE) of ~0.12 kcal/mol per heavy atom—consistent with a validated fragment hit suitable for structure-guided optimization [1]. In contrast, the classical pyruvate-mimetic oxamate requires millimolar concentrations (>10,000,000 nM) to achieve comparable LDHA inhibition, lacks a thioimidazol-4-one pharmacophore for fragment linking, and cannot serve as a crystallographically characterized starting point for structure-based design [2]. The 5-arylidene-2-thioimidazol-4-one scaffold of LDHA Inhibitor, 16 has been confirmed by X-ray crystallography to occupy the phosphate channel of LDHA, a binding mode unattainable with oxamate [1].
| Evidence Dimension | Binding affinity (Kd) and ligand efficiency (LE) |
|---|---|
| Target Compound Data | Kd = 500,000 nM (SPR, rat LDHA); LE ≈ 0.12 kcal/mol/heavy atom |
| Comparator Or Baseline | Sodium oxamate: IC50 >10,000,000 nM (LDHA enzymatic assay); LE not defined (substrate analog, no fragment-linking potential) |
| Quantified Difference | LDHA Inhibitor, 16 demonstrates ≥20-fold stronger binding and is amenable to fragment linking; oxamate lacks a crystallographically characterized phosphate-channel binding mode. |
| Conditions | SPR binding assay (BIAcore 3000/S51), pH 7.5, rat LDHA immobilized / Enzymatic assay for oxamate |
Why This Matters
For fragment-based screening laboratories, a crystallographically validated fragment with measurable SPR binding and a defined binding mode is indispensable; oxamate cannot substitute for this role.
- [1] BindingDB. BDBM86121 (LDHA Inhibitor, 16) - Affinity Data Summary. BindingDB. Accessed 2026-05-11. View Source
- [2] PMC Table 2. Summary of LDHA inhibitors including oxamate. PubMed Central. Accessed 2026-05-11. View Source
